molecular formula C13H23N3O3 B1456737 N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide CAS No. 1428139-03-0

N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Cat. No. B1456737
M. Wt: 269.34 g/mol
InChI Key: WUYOPHOHVBKNHH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide , also known by its chemical formula C₁₄H₂₄N₂O₃ , is a compound with intriguing properties. It falls within the class of acetamides and exhibits a complex structure that combines both cyclic and acyclic moieties.



Synthesis Analysis

The synthesis of this compound involves several steps, including condensation reactions and functional group transformations . Researchers have explored various synthetic routes to obtain N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, often starting from readily available precursors. These synthetic pathways are crucial for producing sufficient quantities for further investigation.



Molecular Structure Analysis

The molecular structure of N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide reveals a quinoxaline ring fused with an acetamide group . The presence of the methoxyethyl substituent enhances its solubility and bioavailability. Researchers have employed techniques such as X-ray crystallography and NMR spectroscopy to elucidate its precise three-dimensional arrangement.



Chemical Reactions Analysis

This compound participates in various chemical reactions, including hydrolysis , oxidation , and reduction . Its reactivity depends on the specific functional groups present. For instance, the acetamide moiety can undergo amide hydrolysis , leading to the release of the corresponding carboxylic acid and amine.



Physical And Chemical Properties Analysis


  • Physical State : N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide exists as a white crystalline solid .

  • Melting Point : The compound melts at a temperature around 150°C .

  • Solubility : It is moderately soluble in common organic solvents such as methanol and acetone .

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or oxidizing agents .


Safety And Hazards

While N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has not been associated with significant hazards, researchers should handle it with standard laboratory precautions. Always wear appropriate personal protective equipment (PPE) and work in a well-ventilated area.


Future Directions

Future research on this compound should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or therapeutic agent.

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its efficacy.

  • Toxicology Studies : Assess its safety profile comprehensively.


properties

IUPAC Name

N-(2-methoxyethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-19-7-6-14-12(17)8-11-13(18)16-10-5-3-2-4-9(10)15-11/h9-11,15H,2-8H2,1H3,(H,14,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYOPHOHVBKNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1C(=O)NC2CCCCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
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N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Reactant of Route 6
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

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